molecular formula C9H13N3 B13110827 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine

7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B13110827
M. Wt: 163.22 g/mol
InChI Key: AOZPTEPHFSGYOS-UHFFFAOYSA-N
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Description

7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with an isopropyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone followed by cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural difference can influence its chemical reactivity, biological activity, and pharmacological properties, making it distinct in its applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

7-propan-2-yl-5,6-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H13N3/c1-7(2)8-3-5-12-6-4-10-9(12)11-8/h4,6-7H,3,5H2,1-2H3

InChI Key

AOZPTEPHFSGYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=NC=CN2CC1

Origin of Product

United States

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